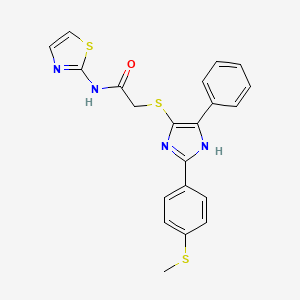

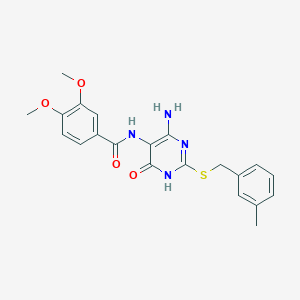

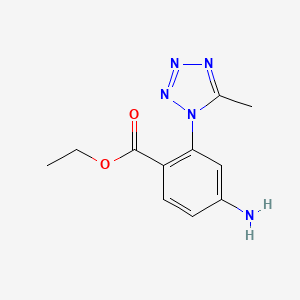

N-(4-amino-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

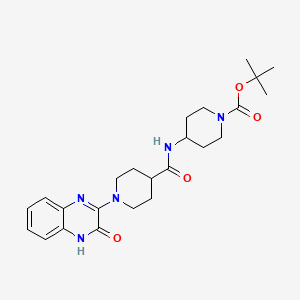

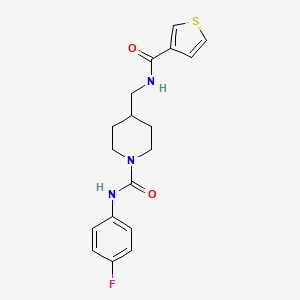

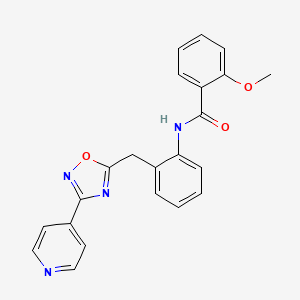

The compound “N-(4-amino-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide” is a complex organic molecule. It is related to a class of compounds known as 4-aminoquinazoline derivatives . These compounds have been studied for their potential antitumor activity .

Synthesis Analysis

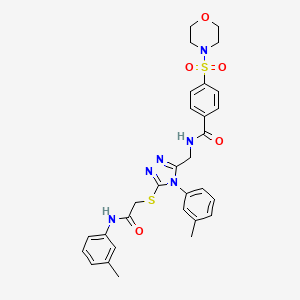

The synthesis of similar compounds involves the design and creation of 4-aminoquinazoline derivatives containing a 1,3,4-thiadiazole group . The specific synthesis process for this compound is not available in the retrieved data.Aplicaciones Científicas De Investigación

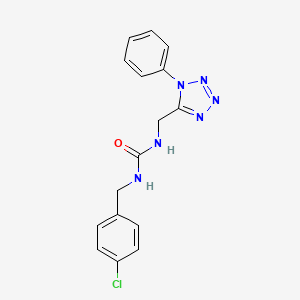

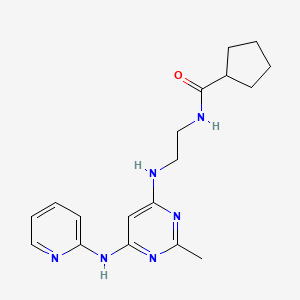

- The compound has been investigated for its potential as an anticancer agent. Specifically, a series of 2-arylalkylamino-4-amino-5-(3’,4’,5’-trimethoxybenzoyl)-thiazole derivatives were synthesized. Among these, the p-chlorobenzylamino derivative and the p-chloro and p-methoxyphenethylamino analogues demonstrated significant antiproliferative activity against U-937 and SK-MEL-1 cancer cell lines .

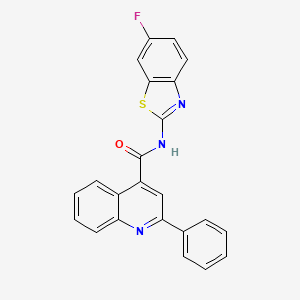

- The compound was designed as a dual inhibitor of tubulin and CDKs. Tubulin inhibitors disrupt microtubule dynamics, affecting cell division, while CDKs play crucial roles in cell cycle progression and gene transcription. Structure-activity relationships were explored, revealing promising analogues with IC50 values ranging from 5.7 to 12.2 μM against cancer cell lines .

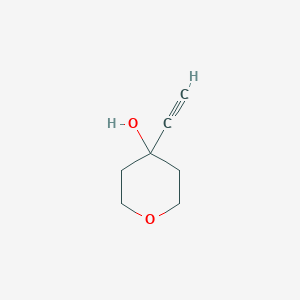

- Induction of apoptosis is a common chemotherapeutic mechanism to kill cancer cells. This compound was evaluated for its effects on cell cycle and apoptosis. Understanding its apoptotic pathways could provide insights into novel therapeutic strategies .

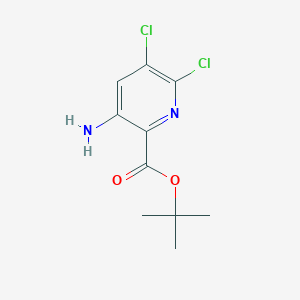

- The compound’s structure contains an acrylamide moiety. Similar derivatives have been explored for their antitumor activity against human tumor cell lines. Further research could explore its potential as an antitumor drug .

- While not directly related to the compound, similar 4-aminoquinazoline derivatives bearing 1,3,4-thiadiazole groups have shown potent antiproliferative activity against human cancer cell lines. Investigating whether our compound shares similar properties could be worthwhile .

Anticancer Activity

Dual Inhibition of Tubulin and Cyclin-Dependent Kinases (CDKs)

Apoptosis Induction

Quinazoline Derivatives with Acrylamide Structure

4-Aminoquinazoline Derivatives with 1,3,4-Thiadiazole Group

Direcciones Futuras

The future research directions for this compound could involve further exploration of its antitumor activity, as well as its potential applications in other areas of medicinal chemistry. The development of an efficient and practical synthesis process for this compound could also be a valuable area of research .

Propiedades

IUPAC Name |

N-[4-amino-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-12-5-4-6-13(9-12)11-30-21-24-18(22)17(20(27)25-21)23-19(26)14-7-8-15(28-2)16(10-14)29-3/h4-10H,11H2,1-3H3,(H,23,26)(H3,22,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUZRAPZLYQYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2468571.png)

![2-(chloromethyl)-6-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2468576.png)

![2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2468577.png)